An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dichloro-5-fluoroquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dichloro-5-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,8-dichloro-5-fluoroquinazoline, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes available data with field-proven insights to offer a practical resource for researchers. Due to the limited availability of direct experimental data for this specific compound, this guide combines foundational information with predicted properties and analysis of analogous structures to provide a robust starting point for further investigation. Key sections include a detailed examination of its structural and core physicochemical properties, a proposed synthetic pathway, and an in-depth analysis of its expected spectral characteristics. This guide is designed to be a self-validating system, explaining the causality behind experimental and theoretical approaches and grounding claims in authoritative references.
Introduction and Significance
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities have led to the development of several FDA-approved drugs for a range of therapeutic areas, including oncology and infectious diseases. The introduction of halogen atoms into the quinazoline ring system can significantly modulate a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
4,8-Dichloro-5-fluoroquinazoline is a unique derivative featuring a trifunctional substitution pattern. The presence of chlorine atoms at positions 4 and 8, along with a fluorine atom at position 5, is anticipated to confer distinct electronic and steric properties. Understanding the fundamental physicochemical characteristics of this molecule is a critical first step in its evaluation as a potential building block or lead compound in drug discovery programs. This guide aims to provide a thorough compilation of these properties, offering a valuable resource for scientists working with this and related compounds.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties influence a molecule's behavior in biological systems and its suitability for various experimental assays.
Structural and General Properties
The foundational properties of 4,8-dichloro-5-fluoroquinazoline are summarized in the table below. The molecular formula and weight are calculated from its chemical structure, and the CAS number provides a unique identifier for this compound.
| Property | Value | Source |
| IUPAC Name | 4,8-Dichloro-5-fluoroquinazoline | - |
| CAS Number | 1700297-25-1 | |
| Molecular Formula | C₈H₃Cl₂FN₂ | |
| Molecular Weight | 217.03 g/mol | |
| Canonical SMILES | C1=CC2=C(C(=C1)F)N=C(N=C2)Cl | |
| Purity | Typically ≥97% (as commercially available) |
Melting and Boiling Points
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Expert Insight: The presence of multiple halogen atoms increases the molecular weight and polarizability, leading to stronger van der Waals interactions and dipole-dipole forces. This typically results in higher melting and boiling points compared to the parent quinazoline.
Solubility
The solubility of a compound is a critical parameter for its use in biological assays and for formulation development. Experimental solubility data for 4,8-dichloro-5-fluoroquinazoline is not currently available.
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Predicted Solubility:
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Aqueous Solubility: Due to its significant halogenation and aromatic character, 4,8-dichloro-5-fluoroquinazoline is predicted to have very low solubility in water.
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Organic Solvents: It is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols such as ethanol and methanol is likely to be moderate.
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Experimental Rationale: To determine the solubility experimentally, a saturated solution of the compound in the solvent of interest would be prepared and allowed to equilibrate. The concentration of the dissolved compound in the supernatant would then be quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. The quinazoline ring system contains two nitrogen atoms that can be protonated.
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Predicted pKa: The pKa of 4,8-dichloro-5-fluoroquinazoline has not been experimentally determined. Computational prediction methods suggest that the quinazoline nitrogens will be weakly basic. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom are expected to significantly decrease the basicity of the quinazoline nitrogens compared to the unsubstituted parent compound. The predicted pKa value is likely to be in the range of 1-3.
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Causality Behind Experimental Choices: The pKa of a compound can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectroscopy. For a compound with low aqueous solubility, a co-solvent system may be necessary. The choice of method would depend on the compound's properties and the desired accuracy.
Synthesis and Manufacturing
A validated, step-by-step synthesis protocol for 4,8-dichloro-5-fluoroquinazoline is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted quinazolines.
Proposed Synthetic Pathway
A potential synthetic route could commence from a suitably substituted anthranilic acid derivative. The key steps would involve the formation of the quinazolinone core followed by chlorination.
Caption: Proposed synthetic workflow for 4,8-Dichloro-5-fluoroquinazoline.
Step-by-Step Experimental Protocol (Hypothetical)
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Amide Formation: 2-Amino-3-chloro-6-fluorobenzoic acid would be reacted with an excess of formamide at elevated temperatures (e.g., 120-140 °C) to yield the corresponding formylated intermediate.
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Cyclization to Quinazolinone: The intermediate amide would then undergo intramolecular cyclization upon further heating, or by treatment with a dehydrating agent, to form 5-fluoro-8-chloroquinazolin-4(3H)-one.
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Chlorination: The final step would involve the chlorination of the quinazolinone at the 4-position. This is typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.
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Self-Validating System: The progress of each reaction step would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the intermediates and the final product would be confirmed by spectroscopic methods (NMR, MS, and IR) and by melting point analysis.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and characterization of organic molecules. While experimental spectra for 4,8-dichloro-5-fluoroquinazoline are not available, the expected spectral features can be predicted based on its structure and by comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 4,8-dichloro-5-fluoroquinazoline is expected to be relatively simple, showing signals for the three aromatic protons.
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Predicted Chemical Shifts (in CDCl₃):
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H-2: A singlet is expected for the proton at the 2-position of the quinazoline ring, likely in the region of δ 9.0-9.5 ppm.
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H-6 and H-7: The protons on the benzene ring will appear as a coupled system. Due to the substitution pattern, they are expected to be in the aromatic region (δ 7.5-8.5 ppm). The fluorine at position 5 will cause splitting of the H-6 signal into a doublet of doublets, and the H-7 signal will likely appear as a triplet or a complex multiplet due to coupling with H-6 and potentially long-range coupling with the fluorine.
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The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Predicted Chemical Shifts (in CDCl₃):
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Aromatic Carbons: The eight carbon atoms of the quinazoline ring system are expected to resonate in the aromatic region (δ 110-160 ppm).
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Quaternary Carbons: The carbons bearing the chlorine and fluorine substituents (C-4, C-5, C-8, and the bridgehead carbons) will appear as signals with lower intensity. The carbon attached to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 216, corresponding to the nominal mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
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Fragmentation: Common fragmentation pathways for chloroquinazolines involve the loss of a chlorine radical (Cl•) and the sequential loss of HCN from the pyrimidine ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Characteristic Absorptions:
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C=N and C=C Stretching: Strong to medium intensity bands are expected in the region of 1620-1450 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the quinazoline ring system.
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C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.
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C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
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C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.
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Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4,8-dichloro-5-fluoroquinazoline. While a lack of direct experimental data presents a challenge, by leveraging predictive methods and analyzing analogous structures, we have constructed a comprehensive profile of this compound. The information presented herein serves as a valuable starting point for researchers interested in utilizing this molecule in their drug discovery and development efforts. Further experimental validation of the predicted properties is highly encouraged to build upon the foundation laid out in this guide.
References
-
Crysdot LLC. 4,8-Dichloro-5-fluoroquinazoline. [Link]
-
PubChem. 4,8-Dichloroquinoline. National Center for Biotechnology Information. [Link]
- Gao, C., et al. (2010). A novel one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminobenzophenones and amides. Tetrahedron Letters, 51(43), 5734-5737.
- Li, J., et al. (2009). A simple and efficient synthesis of 2-substituted-4(3H)-quinazolinones. Tetrahedron Letters, 50(26), 3349-3351.
- Connolly, D. J., et al. (2005). A new, one-step synthesis of 4-aminoquinazolines. Tetrahedron Letters, 46(21), 3671-3674.
- Jia, Y., et al. (2011). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor (EGFR). European Journal of Medicinal Chemistry, 46(9), 4159-4168.
- Ouahrouch, A., et al. (2011). Synthesis and antiproliferative activity of novel quinazoline derivatives. European Journal of Medicinal Chemistry, 46(5), 1777-1785.
- Roberts, C. D., et al. (2011). Design, synthesis, and biological evaluation of novel 4-aminoquinazoline-based inhibitors of the insulin-like growth factor-1 receptor. Journal of Medicinal Chemistry, 54(5), 1377-1391.
- Koller, E., et al. (2011). Novel 4-anilinoquinazolines as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). Bioorganic & Medicinal Chemistry Letters, 21(1), 350-354.
- Garofalo, A., et al. (2011). Synthesis and biological evaluation of new quinazoline derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(1), 226-235.
- Yang, S., et al. (2011). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potent and selective inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry, 19(16), 4869-4877.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Agilent Technologies. (2010). CrysAlis PRO Software system. Agilent Technologies UK Ltd, Yarnton, Oxfordshire, England.
- Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838.
- da Silva, A. C., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739.
- Al-Suwaidan, I. A., et al. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Egyptian Journal of Chemistry, 64(3), 1339-1344.
-
Crysdot LLC. 4,8-Dichloro-5-fluoroquinazoline. [Link]
- Urner, L. H., et al. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization. Chemistry – A European Journal, 28(1), e202103504.
- Lins, A. P., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963.
-
LookChem. 2,4-DICHLORO-5-FLUOROANILINE. [Link]
- Tarver, T. H. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1277.
- Google Patents.
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. IR spectrum of compound 1. [Link]
-
ACS Omega. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. [Link]
-
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]
-
ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]
-
Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]
-
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
-
ResearchGate. Linear correlation between the experimental and calculated 13C NMR chemical shifts for 7. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
